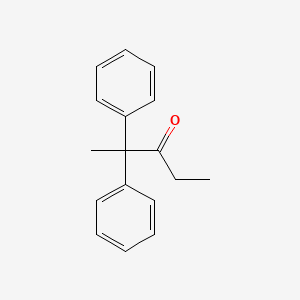
2,2-Diphenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylpentan-3-one is an organic compound belonging to the class of ketones It is characterized by the presence of two phenyl groups attached to the second carbon of a pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diphenylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl rings.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2-Diphenylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenylpentan-3-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in aromatic interactions. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Benzophenone: Similar structure with two phenyl groups attached to a carbonyl group.
Diphenylmethane: Lacks the ketone group but has two phenyl groups attached to a central carbon.
Properties
CAS No. |
34885-24-0 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,2-diphenylpentan-3-one |
InChI |
InChI=1S/C17H18O/c1-3-16(18)17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
AATZONKSDABUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
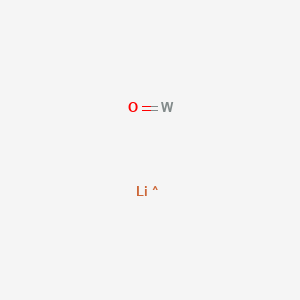
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
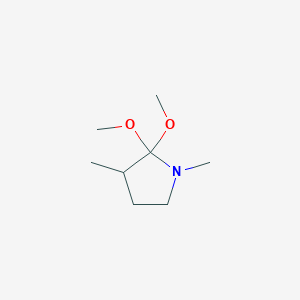

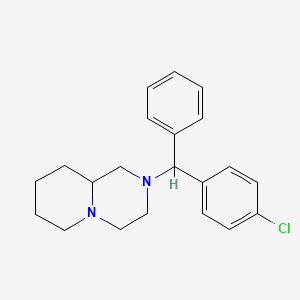
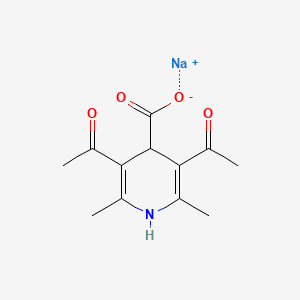
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

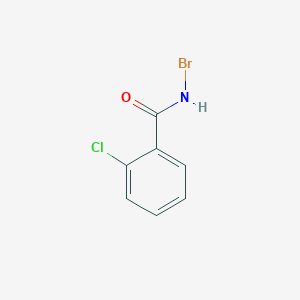
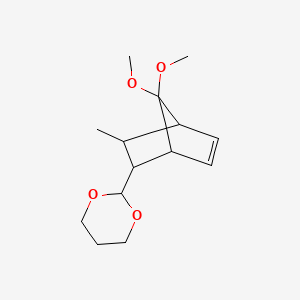

![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
